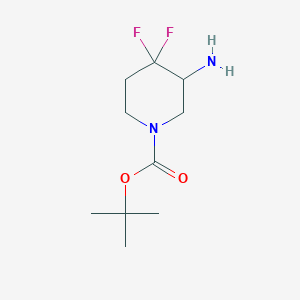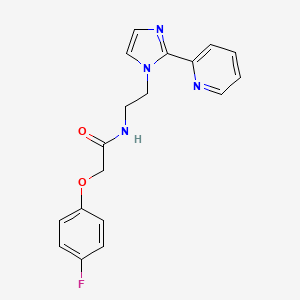![molecular formula C9H7F3N4O B2704532 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol CAS No. 1291984-65-0](/img/structure/B2704532.png)
5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazine-2-carbonitriles and is a potent and selective oral CHK1 preclinical development candidate . It has been used in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry and agrochemical research.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, followed by cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .科学的研究の応用
Synthesis and Molecular Mimicry
5-Amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol serves as a precursor in the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides. These compounds are mimetics of the putative transition state involved in adenosine deaminase activity, highlighting its role in developing nucleoside analogs with potential therapeutic applications (Iaroshenko et al., 2009).
Anticancer Potential
The compound has been used to synthesize novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating promising anticancer activity against various cancer cell lines. This suggests its utility in developing new anticancer agents with micro molar bioactivity (Chavva et al., 2013).
Kinase Inhibition for Cancer Therapy
The structure of this compound contributes to the development of a novel kinase-focused library. The hydrogen bond donor and acceptor groups in its bicyclic core meet the requirements for ATP competitive binding to kinase enzymes, underlining its potential in cancer drug target screening (Smyth et al., 2010).
Antibacterial Activity
A multicomponent reaction involving 5-aminopyrazoles led to the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, unveiling a novel heterocyclic scaffold with notable antibacterial activities. This finding opens new avenues for antimicrobial drug development (Frolova et al., 2011).
Fluorescence and Imaging Applications
The compound is instrumental in synthesizing tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, showcasing the compound's utility in biochemical research and diagnostic imaging (Chen et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
3-amino-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7(14-4-5)16-6(13)3-8(17)15-16/h1-4H,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUYMZYWMFWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)
![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)
![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)
![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2704463.png)
![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)


